

C3TD879 efficacy compared to previous generation CITK probes

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Compound of Interest		
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C3TD879: A Groundbreaking Leap in Citron Kinase Research

A new era in the study of Citron Kinase (CITK) has begun with the development of **C3TD879**, a first-in-class chemical probe. This highly potent and selective inhibitor overcomes previous limitations in the field, offering researchers an unprecedented tool to investigate the complex biology of CITK.

For years, the lack of selective inhibitors has hampered the study of Citron Kinase (CITK), a serine/threonine kinase crucial in the regulation of cytokinesis, the final stage of cell division.[1] Previous research relied on non-selective inhibitors or genetic knockdown experiments, which could not definitively parse the kinase-dependent functions of CITK from its structural roles.[1] **C3TD879** emerges as a game-changing tool, providing the means to specifically interrogate the catalytic activity of CITK.

Unparalleled Potency and Selectivity

C3TD879 distinguishes itself as a Type I kinase inhibitor, potently targeting the catalytic activity of CITK.[1][2][3] Its efficacy is demonstrated by a biochemical IC50 of 12 nM and its direct binding to full-length human CITK in cells with a NanoBRET Kd of less than 10 nM.[1][2][3] This high-affinity binding confirms its potent engagement with CITK in a cellular context.



What truly sets **C3TD879** apart is its exceptional selectivity. When tested against a panel of 373 other human kinases, it demonstrated a greater than 17-fold selectivity for CITK.[1][3] This exquisite selectivity minimizes off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of CITK.

Parameter	Value	Reference
Biochemical IC50	12 nM	[1][2][3]
NanoBRET Kd (full-length CITK in cells)	< 10 nM	[1][2][3]
Selectivity	>17-fold vs. 373 human kinases	[1][3]

Favorable In Vitro and In Vivo Profile

Beyond its potency and selectivity, **C3TD879** exhibits a promising profile for both laboratory and preclinical research. In vitro studies have shown low microsomal intrinsic clearance, high permeability, and low inhibition of key CYP enzymes.[2] These characteristics are indicative of good drug-like properties. Furthermore, in vivo experiments in rats have demonstrated excellent oral bioavailability (72%) and high systemic exposure.[4] This favorable pharmacokinetic profile makes **C3TD879** a robust tool for in vivo studies aimed at understanding the physiological and pathological roles of CITK.

Experimental Protocols

The following provides a summary of the key experimental methodologies used to characterize the efficacy of **C3TD879**:

Biochemical IC50 Determination: The half-maximal inhibitory concentration (IC50) of **C3TD879** against CITK catalytic activity was determined using a biochemical kinase assay. This typically involves incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

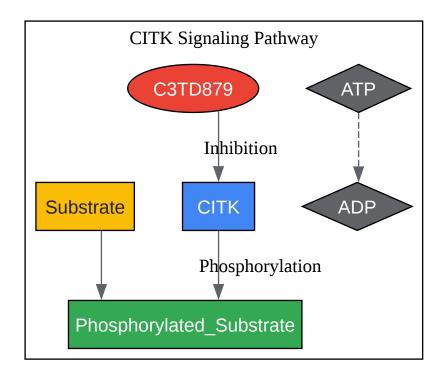


NanoBRET Target Engagement Assay: To confirm direct binding to CITK within a cellular environment, a NanoBRET assay was employed.[1][2] This technology measures the binding of a fluorescently labeled tracer to a NanoLuciferase (NL)-tagged target protein in live cells. The proximity of the tracer and the NL-tagged CITK results in Bioluminescence Resonance Energy Transfer (BRET), which is disrupted by the binding of an unlabeled inhibitor like C3TD879. The dissociation constant (Kd) is then calculated from the concentration-dependent displacement of the tracer.

Kinase Selectivity Profiling: The selectivity of **C3TD879** was assessed using a broad panel of human kinases, such as the Eurofins KinaseProfiler assay.[5] This involves testing the inhibitor at a fixed concentration against a large number of purified kinases to identify any off-target interactions.

Visualizing the Path Forward

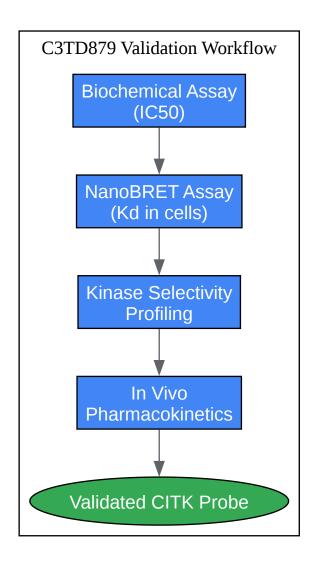
The development of **C3TD879** opens up new avenues for research into the diverse functions of CITK. The following diagrams illustrate the mechanism of action and the experimental workflow used to validate this novel probe.



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Caption: Mechanism of CITK inhibition by C3TD879.



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Caption: Experimental workflow for the validation of C3TD879.

Conclusion: A New Standard for CITK Research

In conclusion, **C3TD879** represents a significant breakthrough in the study of Citron Kinase. As the first truly selective and potent chemical probe for CITK, it provides the scientific community with a much-needed tool to dissect its catalytic functions in both normal physiology and disease. The comprehensive characterization of **C3TD879**, from its biochemical potency to its in vivo efficacy, establishes it as the gold standard for future investigations into this important kinase.



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